

# evolutionary origin of the Sartorypyrone B biosynthetic pathway

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An In-depth Guide to the Evolutionary Origin of the **Sartorypyrone B** Biosynthetic Pathway

## Introduction

Sartorypyrones are a class of meroterpenoid natural products, hybrid compounds derived from both polyketide and terpenoid biosynthetic pathways.<sup>[1]</sup> These metabolites have been isolated from various *Aspergillus* species and are noted for their biological activities, including antibacterial properties against Gram-positive bacteria.<sup>[1]</sup> Understanding the biosynthetic machinery responsible for their production is crucial for drug development and synthetic biology applications. The assembly of these complex molecules is orchestrated by a suite of enzymes encoded within a contiguous set of genes known as a Biosynthetic Gene Cluster (BGC). This technical guide provides a detailed examination of the evolutionary origins, genetic organization, and functional characterization of the **Sartorypyrone B** biosynthetic pathway, with a focus on the spy BGC discovered in the pathogenic fungus *Aspergillus fumigatus*.<sup>[2]</sup>

## The Sartorypyrone Biosynthetic Gene Cluster (BGC)

The genetic blueprint for sartorypyrone synthesis is located in a BGC. In *Aspergillus fumigatus*, this cluster is designated as the spy BGC.<sup>[3]</sup><sup>[2]</sup> Bioinformatic analyses have revealed homologous BGCs in other fungi, such as the sre cluster in *Aspergillus felis* (producing sartorypyrone A) and the cle cluster in *Aspergillus versicolor* (producing chevalone E).<sup>[3]</sup> The conservation and synteny of these clusters across different species provide strong evidence for a shared evolutionary origin.

## Gene Composition and Homology

The spy BGC in *A. fumigatus* Af293 spans over 24 kbp and comprises six core genes essential for **sartorypyrone** biosynthesis.[3] The genes are highly conserved and collinear between different *A. fumigatus* isolates, such as Af293 and A1163.[3] The table below summarizes the genes within the spy cluster and their homologs in the sre and cle clusters, highlighting the degree of sequence identity.

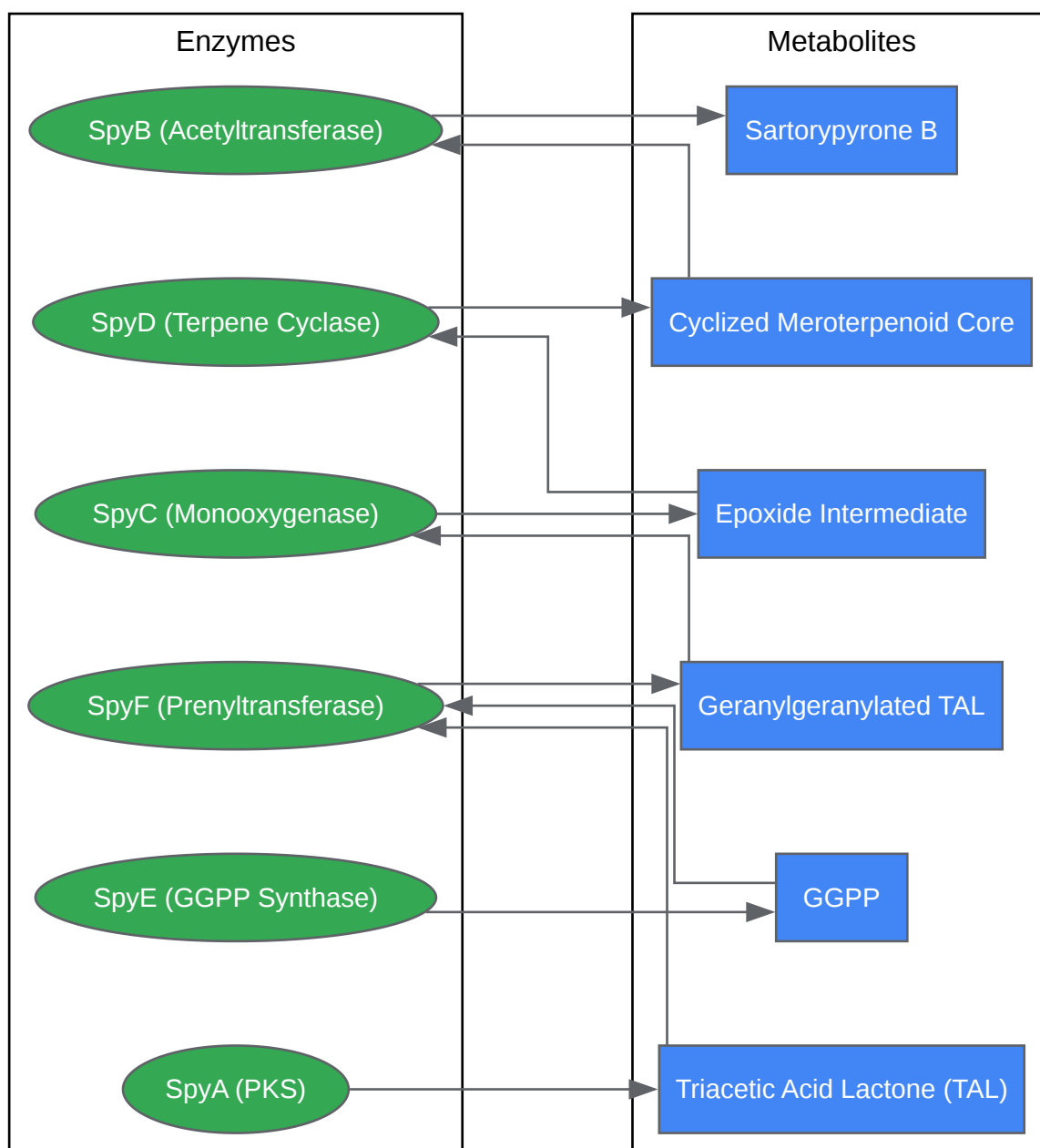
Gene in <i>A. fumigatus</i> (spy)	Locus ID (Af293)	Predicted Function	Homolog in <i>A. felis</i> (sre)	Identity/Similarity (%)	Homolog in <i>A. versicolor</i> (cle)	Identity/Similarity (%)
spyA	Afu8g02350	Non-reducing Polyketide Synthase (NR-PKS)	sre5	84/76	cle1	74/61
spyB	Afu8g02360	Acetyltransferase	sre6	86/79	cle3	71/58
spyC	Afu8g02370	FAD-dependent Monooxygenase	sre4	88/82	cle8	74/63
spyD	Afu8g02390	Terpene Cyclase	sre3	89/84	cle7	56/37
spyE	Afu8g02400	Geranylgeranyl Pyrophosphate Synthase	sre2	91/87	cle6	81/70
spyF	Afu8g02410	Prenyltransferase	sre1	83/76	cle5	68/57

Data sourced from Lin et al., 2023.[3]

## Proposed Biosynthetic Pathway

The biosynthesis of sartorypyrones from the spy BGC has been elucidated through heterologous expression and targeted gene deletion experiments.[3][4] The pathway begins with the synthesis of a polyketide core, which is subsequently decorated with a terpene moiety and further modified.

- **Polyketide Core Synthesis:** The non-reducing polyketide synthase, spyA, synthesizes the initial polyketide, identified as triacetic acid lactone (TAL).[3][2]
- **Terpenoid Precursor Synthesis:** spyE functions as a geranylgeranyl pyrophosphate (GGPP) synthase, producing the terpene donor required for prenylation.[3]
- **Prenylation:** The prenyltransferase spyF attaches the GGPP molecule to the TAL core.[3]
- **Oxidation and Cyclization:** The FAD-dependent monooxygenase, spyC, is proposed to epoxidize the prenyl side chain. This is followed by a crucial cyclization step catalyzed by the terpene cyclase, spyD, to form the characteristic decalin ring system of the sartorypyrone scaffold.[3] The isolation of an epoxide-containing intermediate from a  $\Delta$ spyD mutant provides direct evidence for this sequence.[3]
- **Final Acetylation:** The final step involves the acetylation of the hydroxyl group on the meroterpenoid core by the acetyltransferase spyB to yield **Sartorypyrone B** and related compounds.[3]



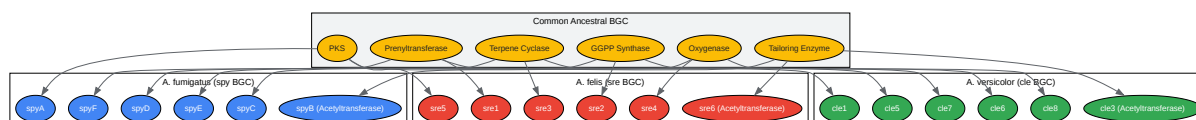
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**Fig. 1:** Proposed biosynthetic pathway for **Sartorypyrone B**.

## Evolutionary Origin and Diversification

The evolution of fungal chemodiversity is driven by processes including functional divergence, horizontal gene transfer (HGT), and de novo assembly of BGCs.[5] In the case of the sartorypyrone pathway, the high degree of homology and synteny between the spy, sre, and cle clusters suggests a strong vertical inheritance from a common ancestor.[3]

The core biosynthetic machinery (PKS, prenyltransferase, terpene cyclase) is conserved, indicating a shared evolutionary foundation. Divergence in the tailoring enzymes likely accounts for the chemical diversity observed in the final products (e.g., Sartorypyrone A vs. **Sartorypyrone B** vs. Chevalone E). For instance, the lower sequence identity of the terpene cyclase (spyD/cle7) might contribute to different cyclization patterns.[3] While HGT is a known mechanism for BGC dissemination in fungi, the current evidence for the sartorypyrone cluster points more strongly towards vertical descent and subsequent diversification within the *Aspergillus* genus.[6][7]



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**Fig. 2:** Evolutionary relationship of homologous **sartorypyrone** BGCs.

## Experimental Protocols for Pathway Elucidation

The characterization of the spy BGC was accomplished through a combination of bioinformatics, genetic engineering, and analytical chemistry. The primary methodology involved heterologous expression in a well-characterized fungal host.[3][2]

## Heterologous Expression in *Aspergillus nidulans*

This technique is used to activate "silent" or cryptic BGCs from a source organism in a host that is easier to manipulate genetically and has a cleaner secondary metabolite background.[3][8]

- **Host Strain Selection:** A genetically dereplicated *A. nidulans* strain is used.[3] These strains have had their own major native BGCs deleted to reduce background metabolites,

simplifying the detection of new compounds.[3] They also carry a deletion of the nkuA gene to enhance homologous recombination efficiency.[3]

- **Gene Cluster Assembly:** The entire spy BGC is assembled for expression. Each gene from the *A. fumigatus* cluster is placed under the control of an inducible promoter (e.g., *alcA* or *aldA*).[3] This assembly is often achieved using multiplex fusion PCR to create a large linear DNA construct for transformation.[3]
- **Transformation:** The assembled DNA construct is introduced into *A. nidulans* protoplasts. Transformants are selected using nutritional markers.
- **Expression and Metabolite Detection:** Transformed *A. nidulans* cultures are grown under inducing conditions. The culture medium and mycelial extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) to detect the production of new metabolites corresponding to the expressed BGC.[3]

## Targeted Gene Deletion

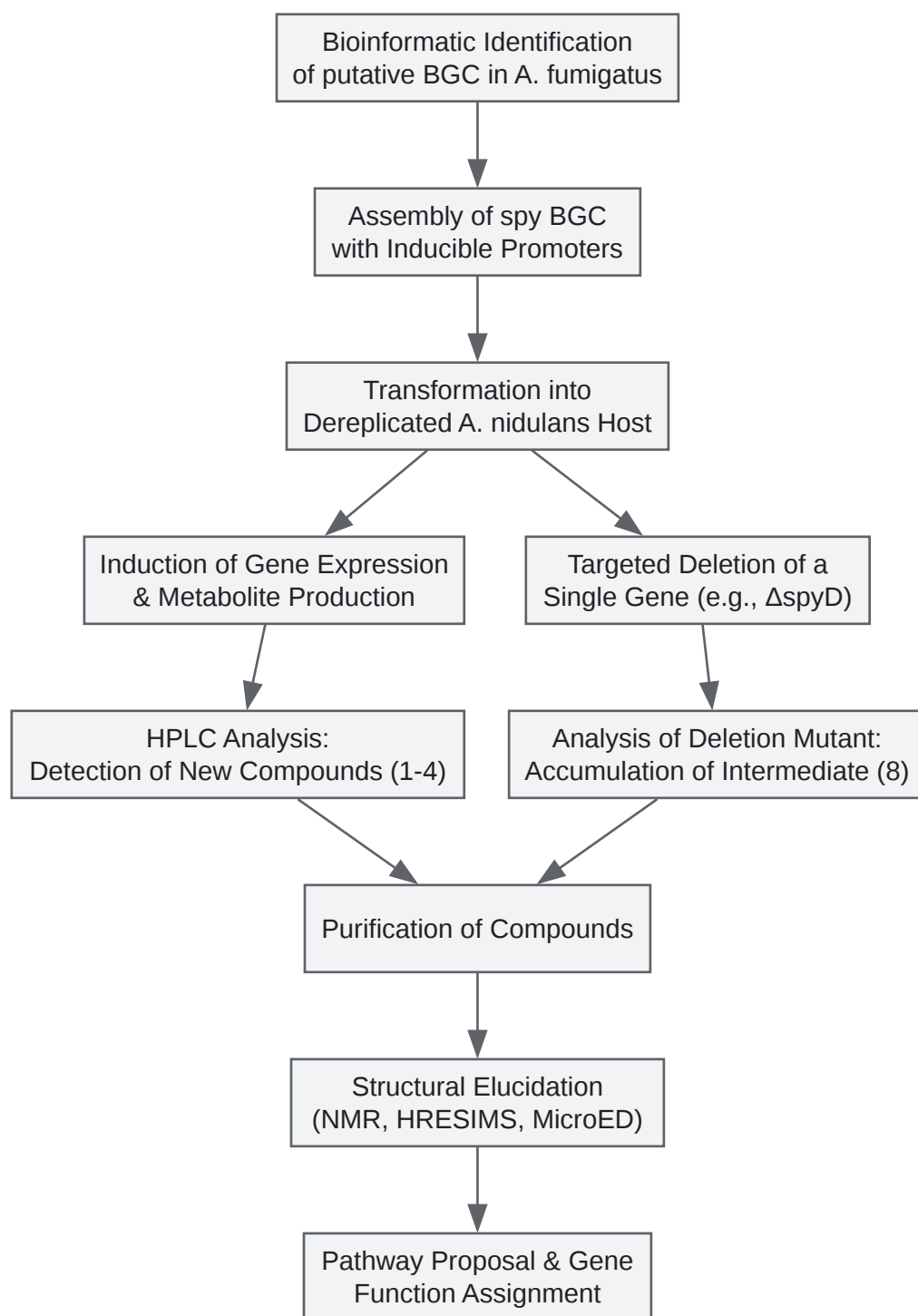
To determine the function of individual genes within the expressed cluster, targeted deletions are performed.[3]

- **Deletion Cassette Construction:** A deletion cassette is created, typically containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene.
- **Transformation:** The deletion cassette is transformed into the *A. nidulans* strain that is heterologously expressing the entire spy BGC.
- **Analysis of Mutants:** Homologous recombination replaces the target gene with the deletion cassette. The resulting mutant strain is cultivated, and its metabolite profile is analyzed. The accumulation of biosynthetic intermediates or the absence of the final product confirms the function of the deleted gene. For example, deleting *spyD* led to the accumulation of the uncyclized epoxide intermediate.[3]

## Structural Elucidation

The chemical structures of novel compounds and accumulated intermediates are determined using a suite of analytical techniques.[\[3\]](#)

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the elemental composition of the molecules.
- Nuclear Magnetic Resonance (NMR): 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D NMR experiments are performed to elucidate the precise chemical structure and stereochemistry.
- Microcrystal Electron Diffraction (MicroED): Used for absolute stereochemical assignment of crystalline compounds.[\[3\]](#)[\[2\]](#)



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**Fig. 3:** Experimental workflow for elucidating the sartorypyrone pathway.

## Conclusion



The evolutionary origin of the **Sartorypyrone B** biosynthetic pathway is rooted in a conserved gene cluster found across multiple *Aspergillus* species. Evidence strongly supports a model of vertical inheritance from a common ancestor, followed by functional diversification of tailoring enzymes, which has led to the array of sartorypyrone and related meroterpenoids observed in nature. The elucidation of this pathway through advanced techniques like heterologous expression and targeted gene deletion not only deepens our understanding of fungal secondary metabolism but also provides the tools to harness and engineer these complex biosynthetic assembly lines for the production of novel, high-value molecules.

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